2,2',4,4',6'-Pentahydroxychalcone
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Overview
Description
2,2’,4,4’,6’-pentahydroxychalcone is a member of the chalcone family, which are naturally occurring compounds found in various plants. Chalcones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of five hydroxyl groups attached to the chalcone backbone, which contributes to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,4’,6’-pentahydroxychalcone typically involves the condensation of 2,3,4,6-tetrakis(methoxymethoxy)acetophenone with p-methoxymethoxybenzaldehyde. This reaction is followed by demethoxymethylation to yield the desired chalcone . The reaction conditions often include the use of methanolic hydrochloric acid to facilitate the conversion .
Industrial Production Methods
While specific industrial production methods for 2,2’,4,4’,6’-pentahydroxychalcone are not well-documented, the general approach involves large-scale synthesis using similar condensation and demethoxymethylation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’,4,4’,6’-pentahydroxychalcone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chalcone structure can be reduced to form dihydrochalcones.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions, respectively.
Major Products
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Esters or ethers, depending on the substituents used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural dyes and pigments due to its vibrant color properties.
Mechanism of Action
The biological effects of 2,2’,4,4’,6’-pentahydroxychalcone are primarily attributed to its ability to modulate various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
2,2’,4,4’,6’-pentahydroxychalcone can be compared with other chalcones, such as:
Eriodictyol chalcone: Similar antioxidant and anti-inflammatory properties but differs in the number and position of hydroxyl groups.
Carthamin: Another chalcone derivative with distinct color properties used in natural dyes.
Properties
Molecular Formula |
C15H12O6 |
---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
(E)-3-(2,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O6/c16-9-3-1-8(12(19)5-9)2-4-11(18)15-13(20)6-10(17)7-14(15)21/h1-7,16-17,19-21H/b4-2+ |
InChI Key |
MDRJIGPMMMALHB-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=C/C(=O)C2=C(C=C(C=C2O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=CC(=O)C2=C(C=C(C=C2O)O)O |
Origin of Product |
United States |
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